Triethyl 2-fluoro-2-phosphonoacetate
Overview
Description
Synthesis Analysis
Triethyl 2-fluoro-2-phosphonoacetate and related compounds have been synthesized through various methods. One approach involves the tandem reduction-olefination of triethyl 2-acyl-2-fluoro-2-phosphonoacetates with NaBH4 in ethanol, leading to the stereoselective preparation of (Z)-α-fluoro-α,β-unsaturated esters . Another method includes the direct synthesis from triethyl phosphonoacetate by treatment with NaH and Selectfluor®, which proved to be more selective and convenient than using perchloryl fluoride . Additionally, the in situ hydrolysis of triethyl phosphonoacetate has been used to synthesize metal phosphonoacetates .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of triphosphonium-substituted triarylboranes was determined by X-ray diffraction, revealing the peripheral decoration of aryl groups with phosphonium moieties . This structural information is crucial for understanding the binding properties of these compounds with anions such as fluoride and cyanide.
Chemical Reactions Analysis
The chemical reactivity of triethyl 2-fluoro-2-phosphonoacetate derivatives has been explored in several studies. Oxidation reactions have been performed on triethyl α-phosphonoacrylate, leading to the formation of epoxides and dihydroxyphosphonoacetates . Furthermore, the synthesis of new (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates has been achieved through a tandem reaction of imidoyl chlorides with triethyl phosphite .
Physical and Chemical Properties Analysis
The physical and chemical properties of triethyl 2-fluoro-2-phosphonoacetate and its derivatives are influenced by their molecular structure. The anion binding properties of multi-phosphonium triarylboranes, for example, show that fluorophilicity increases with the number of phosphonium moieties, indicating a strong affinity for fluoride ions . The selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication also highlights the unique Lewis acid characteristics of these phosphorus-based compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPISMANESAJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946330 | |
Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-fluoro-2-phosphonoacetate | |
CAS RN |
2356-16-3 | |
Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-fluoro-2-phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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